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Executive Summary
Nerandomilast (BI 1015550) is an investigational, orally administered, preferential inhibitor of

phosphodiesterase 4B (PDE4B) for the treatment of idiopathic pulmonary fibrosis (IPF) and

progressive pulmonary fibrosis (PPF). By selectively targeting PDE4B, nerandomilast elevates

intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a dual mechanism of

action that encompasses both anti-inflammatory and anti-fibrotic effects. Preclinical and clinical

studies have demonstrated its potential to attenuate the progression of pulmonary fibrosis by

inhibiting key pathological processes, including fibroblast proliferation and differentiation, and

the production of pro-inflammatory and pro-fibrotic mediators. Phase III clinical trials have

shown that nerandomilast significantly slows the decline in lung function in patients with IPF

and PPF.

Core Mechanism of Action: PDE4B Inhibition and
cAMP Elevation
The primary mechanism of action of nerandomilast is the preferential inhibition of the

phosphodiesterase 4B (PDE4B) enzyme.[1] PDE4 is a family of enzymes responsible for the

degradation of the second messenger cyclic adenosine monophosphate (cAMP).[2]

Nerandomilast exhibits a notable selectivity for the PDE4B isoform.[1]
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By inhibiting PDE4B, nerandomilast prevents the breakdown of cAMP, leading to its

accumulation within key cells implicated in the pathogenesis of pulmonary fibrosis, such as

immune cells and fibroblasts.[1] Elevated cAMP levels, in turn, activate downstream signaling

pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange protein

directly activated by cAMP (Epac).[3] This cascade of events ultimately modulates the

expression of genes involved in inflammation and fibrosis, resulting in the therapeutic effects of

nerandomilast.[4][5]

The core signaling pathway is visualized in the diagram below:
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Core mechanism of nerandomilast action.

Anti-Fibrotic Effects
Nerandomilast exerts its anti-fibrotic effects through the modulation of key cellular and

signaling pathways involved in the excessive deposition of extracellular matrix (ECM)

characteristic of pulmonary fibrosis.

Inhibition of TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central

role in the pathogenesis of pulmonary fibrosis. Nerandomilast has been shown to inhibit the

TGF-β1 signaling pathway.[6][7] The elevation of cAMP downstream of PDE4B inhibition
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interferes with both the canonical Smad and non-Smad signaling pathways of TGF-β1.[6][7][8]

This leads to a reduction in the expression of key fibrotic mediators.

The signaling pathway illustrating this inhibition is as follows:
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Inhibition of TGF-β1 signaling by nerandomilast.

Effects on Fibroblasts
Nerandomilast directly impacts the behavior of fibroblasts, the primary cell type responsible for

ECM production in fibrotic lungs. In vitro studies have demonstrated that nerandomilast
inhibits the proliferation of human lung fibroblasts and their differentiation into myofibroblasts,

which are characterized by increased contractility and excessive collagen synthesis.[5]

Anti-Inflammatory Effects
Chronic inflammation is a key component of pulmonary fibrosis. Nerandomilast demonstrates

significant anti-inflammatory properties by modulating the production of inflammatory

mediators.

Suppression of Pro-Inflammatory Cytokines
By increasing intracellular cAMP, nerandomilast suppresses the production and release of

several pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α)[2]

Interleukin-1beta (IL-1β)[2]

Interleukin-6 (IL-6)[2]

This reduction in pro-inflammatory signaling helps to dampen the inflammatory environment

that drives fibrotic processes.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

nerandomilast.

Table 1: Preclinical Data

Parameter Value Reference

IC50 for PDE4B Inhibition 7.2 nM [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10856306?utm_src=pdf-body
https://www.benchchem.com/product/b10856306?utm_src=pdf-body
https://www.benchchem.com/product/b10856306?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12618862/
https://www.benchchem.com/product/b10856306?utm_src=pdf-body
https://www.benchchem.com/product/b10856306?utm_src=pdf-body
https://pulmonaryfibrosismd.com/nerandomilast-in-pulmonary-fibrosis/
https://pulmonaryfibrosismd.com/nerandomilast-in-pulmonary-fibrosis/
https://pulmonaryfibrosismd.com/nerandomilast-in-pulmonary-fibrosis/
https://www.benchchem.com/product/b10856306?utm_src=pdf-body
https://pulmonaryfibrosismd.com/nerandomilast-in-pulmonary-fibrosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Clinical Efficacy Data from Phase III FIBRONEER Trials (52 Weeks)

Trial Treatment Group
Adjusted Mean
Change in FVC
(mL)

Placebo-Adjusted
Difference (mL)

FIBRONEER-IPF
Nerandomilast 18 mg

twice daily
-114.7 68.8

Nerandomilast 9 mg

twice daily
-138.6 44.9

Placebo -183.5 N/A

FIBRONEER-ILD
Nerandomilast 18 mg

twice daily
-98.6 67.2

Nerandomilast 9 mg

twice daily
-84.6 81.1

Placebo -165.8 N/A

FVC: Forced Vital Capacity. Data from Richeldi et al., 2025 and Maher et al., 2025.[4][6][9]

Table 3: Pooled Analysis of Mortality Data from FIBRONEER-IPF and FIBRONEER-ILD Trials

Patient Population Treatment Group
Reduction in Risk of Death
vs. Placebo

Monotherapy
Nerandomilast 18 mg twice

daily
59% (nominally significant)

On Background Nintedanib
Nerandomilast 18 mg twice

daily
41% (nominally significant)

Data from a pooled analysis presented at ERS International Congress 2025.[8][10][11]

Table 4: Key Safety Data - Most Frequent Adverse Event (Diarrhea) from Pooled Analysis
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Patient Population
Nerandomilast 18
mg

Nerandomilast 9
mg

Placebo

Monotherapy 27.4% 17.5% 14.6%

On Background

Therapy
47.7% 41.9% 27.1%

Data from a pooled analysis presented at ERS International Congress 2025.[8]

Key Experimental Protocols
The following are representative methodologies for key experiments used to characterize the

mechanism of action of nerandomilast.

Bleomycin-Induced Pulmonary Fibrosis in Rats
This in vivo model is a widely used method to induce lung fibrosis and evaluate the efficacy of

anti-fibrotic agents.

Workflow Diagram:
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Workflow for bleomycin-induced pulmonary fibrosis model.

Methodology:
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 2.5 to

7.5 U/kg body weight) is administered to anesthetized rats. Control animals receive an

equivalent volume of sterile saline.[9][12][13]

Treatment: Nerandomilast or a vehicle control is administered orally, typically once or twice

daily, starting either before (prophylactic) or after (therapeutic) bleomycin instillation.

Endpoint Analysis: At a specified time point (e.g., 14, 21, or 28 days post-bleomycin),

animals are euthanized. Lungs are harvested for histological analysis (e.g., Ashcroft score

for fibrosis severity, Masson's trichrome staining for collagen), and biochemical analysis

(e.g., hydroxyproline assay to quantify collagen content). Bronchoalveolar lavage fluid

(BALF) may be collected to assess inflammatory cell infiltration and cytokine levels.

In Vitro Human Lung Fibroblast Proliferation Assay
This assay is used to assess the direct effect of nerandomilast on the proliferation of human

lung fibroblasts, a key process in the development of fibrosis.

Methodology:

Cell Culture: Primary human lung fibroblasts are cultured in appropriate media (e.g., DMEM

supplemented with fetal bovine serum).

Stimulation: To induce a pro-fibrotic phenotype, cells are often stimulated with TGF-β1 (e.g.,

1-10 ng/mL).[10][11][14]

Treatment: Cells are treated with varying concentrations of nerandomilast or a vehicle

control in the presence or absence of TGF-β1.

Proliferation Assessment: Cell proliferation can be measured using various methods, such

as:

MTT Assay: Measures metabolic activity as an indicator of cell viability and proliferation.

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly

synthesized DNA during cell division.
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Direct Cell Counting: Using a hemocytometer or automated cell counter.

Data Analysis: The effect of nerandomilast on fibroblast proliferation is determined by

comparing the proliferation rates in treated versus untreated cells.

Conclusion
Nerandomilast represents a promising novel therapeutic agent for pulmonary fibrosis with a

distinct mechanism of action. Its preferential inhibition of PDE4B leads to increased intracellular

cAMP, which in turn exerts both anti-inflammatory and anti-fibrotic effects. By targeting the

underlying pathological processes of inflammation and fibrosis, nerandomilast has

demonstrated the potential to slow disease progression in patients with IPF and PPF. Further

research will continue to elucidate the full therapeutic potential of this first-in-class molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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